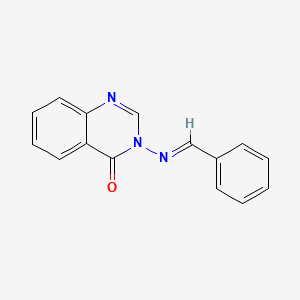

3-(Benzylideneamino)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3O |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

3-[(E)-benzylideneamino]quinazolin-4-one |

InChI |

InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10+ |

InChI Key |

GPQDPPIXNLRXPD-LICLKQGHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |

solubility |

17.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylideneamino Quinazolin 4 3h One

Precursor Synthesis and Derivatization Strategies

The construction of the target molecule is fundamentally dependent on the successful synthesis of its primary precursors. The general strategy involves the initial formation of a quinazolinone core bearing an amino group at the 3-position, which is then derivatized to the final Schiff base.

The synthesis of 3-(benzylideneamino)quinazolin-4(3H)-one typically proceeds via two key intermediates: a 2-substituted-4H-3,1-benzoxazin-4-one and the subsequent 3-amino-2-substituted-quinazolin-4(3H)-one.

The common route begins with anthranilic acid. nih.govnih.govnih.gov The first step is the acylation of anthranilic acid, often using agents like acetic anhydride (B1165640) or benzoyl chloride, which leads to a cyclization reaction to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.govnih.govijprajournal.comanjs.edu.iq For instance, the reaction between anthranilic acid and acetic anhydride, when refluxed, yields 2-methyl-4H-3,1-benzoxazin-4-one. nih.govnih.gov

The second key intermediate, 3-aminoquinazolin-4(3H)-one, is synthesized from the benzoxazinone (B8607429) precursor. This transformation is achieved by reacting the benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303). nih.govnih.govanjs.edu.iq The reaction involves a nucleophilic attack by the hydrazine on the carbonyl group of the benzoxazinone ring, leading to ring opening followed by an intramolecular cyclization and dehydration to form the stable 3-amino-substituted quinazolinone ring. nih.govuin-malang.ac.id

Table 1: Key Intermediates in the Synthesis Pathway

| Intermediate Name | Structure | Precursor(s) | Reagent(s) | Typical Role |

|---|---|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one | Benzoxazinone Ring | Anthranilic acid | Acetic anhydride | Initial heterocyclic core for quinazolinone formation. nih.govnih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | Quinazolinone Ring | 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Direct precursor for Schiff base condensation. nih.govnih.govuin-malang.ac.id |

Efforts to optimize the synthesis of precursors have focused on improving reaction efficiency, increasing yields, and reducing reaction times. A significant advancement in this area is the application of microwave-assisted synthesis. uin-malang.ac.id

Conventional heating methods for the conversion of 2-(2-chlorophenyl)-4H-benzo[d] tandfonline.comresearchgate.netoxazin-4-one with hydrazine hydrate to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one require approximately 10 hours of reflux. uin-malang.ac.id In contrast, using microwave irradiation at 800 watts can complete the reaction in just 5 minutes. This drastic reduction in reaction time is accompanied by an improvement in product yield, increasing from 79% with conventional heating to 87% with microwave assistance. uin-malang.ac.id The use of continuous flow conditions has also been reported as a method for the rapid optimization of reaction conditions for synthesizing various azaarenes. chemrxiv.org

Table 2: Comparison of Synthetic Methods for Precursor Preparation

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | ~10 hours | 79% | Standard laboratory setup. uin-malang.ac.id |

| Microwave Irradiation (800 W) | ~5 minutes | 87% | Reduced reaction time, improved yield, energy efficiency. uin-malang.ac.id |

Condensation and Cyclization Reactions

The final stage in the synthesis of this compound is the formation of the azomethine group (-CH=N-) through a condensation reaction. This step, along with the initial cyclization to form the quinazolinone ring, is governed by specific mechanistic pathways and can be enhanced by various catalytic approaches.

The final step is the formation of the Schiff base. This is a condensation reaction between the primary amino group of 3-aminoquinazolin-4(3H)-one and the carbonyl group of benzaldehyde (B42025). nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. mdpi.com This intermediate then undergoes dehydration, typically under acidic conditions, to yield the final stable imine or Schiff base, this compound. researchgate.netmdpi.com

Catalysis plays a crucial role in improving the efficiency of quinazolinone synthesis. Both acid and metal-based catalysts are commonly employed.

Acid Catalysis : Simple acid catalysts like glacial acetic acid are frequently used to facilitate the final condensation step to form the Schiff base. researchgate.netniscpr.res.in The acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and promoting the formation of the C=N double bond. mdpi.com Other Brønsted acids like p-toluenesulfonic acid are also used to catalyze the cyclization of 2-aminobenzamides with aldehydes. organic-chemistry.orgnih.gov

Metal Catalysis : A variety of metal catalysts have been developed for the synthesis of the quinazolinone ring system. These include copper-based catalysts, which can be used in environmentally benign solvents, and ruthenium-based systems for deaminative coupling reactions. organic-chemistry.orgacs.org Iron(III) chloride has been shown to effectively catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives. organic-chemistry.org More advanced systems include magnetic silica (B1680970) nanoparticles functionalized with acetic acid, which act as a heterogeneous catalyst. nih.gov

Table 3: Catalytic Approaches in Quinazolinone Synthesis

| Catalyst Type | Example Catalyst | Reaction Step | Reference |

|---|---|---|---|

| Brønsted Acid | Glacial Acetic Acid | Schiff base condensation | researchgate.netniscpr.res.in |

| Brønsted Acid | p-Toluenesulfonic acid | Cyclization of 2-aminobenzamides | organic-chemistry.org |

| Metal Catalyst | Copper(II) acetate | Cyclization/Coupling | organic-chemistry.org |

| Metal Catalyst | Iron(III) chloride | Cyclization from isatoic anhydride | organic-chemistry.org |

| Heterogeneous Catalyst | Acid-functionalized magnetic silica | Quinazolinone synthesis | nih.gov |

| Nanocatalyst | Magnetic modified graphene oxide-Cu | Three-component quinazoline (B50416) synthesis | nih.gov |

In line with the growing importance of sustainable chemical processes, several green chemistry principles have been applied to the synthesis of quinazolinone derivatives. researchgate.net These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.

Key green strategies include:

Microwave-Assisted Synthesis : As discussed, this technique significantly reduces reaction times and can improve yields, contributing to a more energy-efficient process. ijprajournal.comuin-malang.ac.idtandfonline.com

Solvent-Free Reactions : Performing reactions under solvent-free conditions minimizes the use and disposal of hazardous organic solvents. nih.gov For example, a three-component synthesis of quinazoline derivatives has been achieved under solvent-free conditions using a recyclable nanocatalyst. nih.gov

Use of Greener Solvents : When a solvent is necessary, greener alternatives are sought. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used in the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net Water is also used as a green solvent in some catalytic systems. nih.gov

Recyclable Catalysts : The development of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, which aligns with green chemistry principles of atom economy and waste reduction. nih.govnih.gov One magnetic nano-catalyst system was shown to be recyclable up to four times without a significant loss in efficiency. nih.gov

One-Pot Reactions : Synthesizing complex molecules in a one-pot, multi-component reaction sequence improves efficiency and reduces the waste generated from isolating intermediates. tandfonline.comresearchgate.netacs.org

Advanced Synthetic Techniques

Modern synthetic chemistry has embraced various advanced techniques to enhance efficiency, reduce environmental impact, and improve product yields. For the synthesis of quinazolinone derivatives, including the precursor to this compound, methods such as microwave-assisted synthesis, sonochemical synthesis, and flow chemistry are proving to be powerful tools.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurekaselect.comresearchgate.netresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture through microwave irradiation, which can significantly reduce reaction times from hours to mere minutes. eurekaselect.comuin-malang.ac.id

The synthesis of the key precursor, 3-amino-2-phenylquinazolin-4(3H)-one, has been successfully achieved using microwave irradiation. eurekaselect.comresearchgate.net In one approach, 2-benzamidobenzoyl chloride is reacted with hydrazine hydrate in dimethylformamide (DMF) under microwave irradiation at 800 W. eurekaselect.comresearchgate.net The reaction proceeds to completion in just 4 minutes at 135 °C, affording the desired 3-amino precursor in an 81% yield. eurekaselect.comresearchgate.net This stands in stark contrast to traditional reflux methods which can require up to 10 hours of heating. uin-malang.ac.id

Another study demonstrated the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, where microwave irradiation at 800 W for 5 minutes resulted in an 87% yield, compared to a 79% yield obtained after 10 hours of conventional reflux. uin-malang.ac.idbohrium.com The final step to obtain this compound involves a straightforward condensation of the 3-amino precursor with benzaldehyde. researchgate.net The significant efficiency gains in the synthesis of the quinazolinone core make microwave assistance a highly attractive methodology. researchgate.net

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional (Reflux) | 2-aminobenzohydrazide + 2-chlorobenzoyl chloride | Pyridine, Reflux | 10 hours | 79% | uin-malang.ac.id |

| Microwave | 2-aminobenzohydrazide + 2-chlorobenzoyl chloride | 800 W | 5 minutes | 87% | uin-malang.ac.id |

| Microwave | 2-benzamidobenzoyl chloride + Hydrazine | DMF, K₂CO₃, 800 W, 135 °C | 4 minutes | 81% | eurekaselect.comresearchgate.net |

Sonochemical synthesis, which utilizes the energy of ultrasound to induce chemical reactions, offers another efficient and green alternative to conventional methods. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov

This technique has been successfully applied to the synthesis of the quinazolinone scaffold. In a notable study, the synthesis of 4(3H)-quinazolines was achieved by reacting 2-aminobenzonitrile (B23959) with acyl chlorides under ultrasound irradiation. arkat-usa.org This method proved to be highly effective, producing excellent yields (87-98%) in 45 minutes at a mild temperature of 40 °C. arkat-usa.org The same study found that the ultrasound-based methodology performed better than a comparable microwave-assisted process in terms of yields for all examples tested. arkat-usa.org

In another application, 4-tosyl quinazolines were prepared via a copper-catalyzed cross-coupling reaction under ultrasonic conditions. The use of ultrasound reduced the reaction time to 30 minutes and increased the efficiency of product formation. nih.gov These findings highlight the potential of sonochemistry for the rapid and efficient synthesis of this compound and its derivatives under mild conditions, often surpassing other advanced techniques in effectiveness.

| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4(3H)-Quinazolines | 2-Aminobenzonitrile + Acyl chlorides | Yb(OTf)₃, 40 °C, Ultrasonication | 45 minutes | 87-98% | arkat-usa.org |

| 4-Tosyl quinazolines | 2-Iodoaniline + TosMIC | CuI catalyst, THF, 60 W, Ultrasonication | 30 minutes | Good | nih.gov |

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction occurs, and the product is collected at the outlet. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility, safety, and scalability. nih.gov

While specific research detailing the synthesis of this compound using flow chemistry is not extensively documented, the application of this technology to its core structure is emerging. Research has demonstrated the facile synthesis of 4(3H)-quinazolinone derivatives using microfluidic flow reactions, confirming the feasibility of this approach for the quinazolinone scaffold. researchgate.net

The potential advantages of applying flow chemistry to the synthesis of this compound are significant. The precise control over reaction conditions could lead to higher purity and yields while minimizing byproduct formation. Furthermore, the inherent safety features of microreactors, which handle only small volumes of reactants at any given time, would be beneficial for managing potentially exothermic reactions. The scalability of flow processes also allows for a seamless transition from laboratory-scale synthesis to larger-scale production without extensive re-optimization. nih.gov The successful application of flow synthesis to related heterocyclic systems suggests it is a promising future direction for the manufacturing of this compound.

Chemical Reactivity and Derivatization of 3 Benzylideneamino Quinazolin 4 3h One

Reactions at the Imine Nitrogen

The exocyclic imine (C=N) bond is a key reactive site in 3-(Benzylideneamino)quinazolin-4(3H)-one, participating in several addition and transformation reactions.

Nucleophilic Additions and Substitutions

The carbon-nitrogen double bond of the benzylideneamino moiety is electrophilic in nature and is susceptible to attack by various nucleophiles. A significant reaction in this category is the cyclocondensation with α-mercaptoacetic acid (thioglycolic acid) to yield thiazolidinone derivatives.

This reaction proceeds via the nucleophilic addition of the thiol group across the imine bond. For instance, the reaction of 3-((2-chloroquinolin-3-yl)methyleneamino)-2-phenylquinazolin-4(3H)-one with mercaptoacetic acid in the presence of anhydrous zinc chloride results in the formation of a 2,3-disubstituted-4-thiazolidinone. nih.gov The initial addition of the sulfur nucleophile to the imine carbon is followed by an intramolecular cyclization via the elimination of a water molecule, forming the five-membered thiazolidinone ring. This transformation is a powerful method for creating complex heterocyclic systems containing both quinazolinone and thiazolidinone scaffolds. nih.gov

Another important class of reactions involving the imine group is cycloaddition. The C=N bond can act as a dipolarophile in [2+2] cycloaddition reactions. A notable example is the Staudinger synthesis, where the imine reacts with a ketene (B1206846) to form a β-lactam (azetidin-2-one). nih.govnih.gov Ketenes, which can be generated in situ from acyl chlorides and a tertiary amine, react with the Schiff base to produce a four-membered lactam ring. This reaction provides a direct route to quinazolinone-substituted β-lactams, which are of significant interest in medicinal chemistry. nih.govorganic-chemistry.org

Reductive and Oxidative Transformations

The imine bond can undergo both reduction and oxidation, although reduction is more commonly reported for this class of compounds.

Reductive Transformations: The C=N double bond can be readily reduced to a secondary amine linkage (C-N) using common reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. nih.govyoutube.com The reaction converts the 3-(benzylideneamino) group into a 3-(benzylamino) group, increasing the flexibility of the substituent at the N-3 position. Enzymatic imine reduction represents a green chemistry approach to achieve this transformation stereoselectively. nih.gov

Oxidative Transformations: While the quinazolinone ring itself is relatively stable to oxidation, specific oxidative reactions targeting the exocyclic imine of this compound are not extensively documented in the reviewed literature. researchgate.netresearchgate.net Oxidation of the molecule tends to occur at other positions, such as the benzylic C-H bonds if present, or can lead to the cleavage of the molecule under harsh conditions.

Reactivity of the Quinazolinone Core

The fused heterocyclic ring system of the quinazolinone core also participates in characteristic chemical reactions.

Electrophilic Aromatic Substitutions

The benzene (B151609) ring portion of the quinazolinone scaffold is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. The quinazolinone ring itself contains an amide group within the pyrimidine (B1678525) portion, which is an electron-withdrawing and deactivating group. This group directs incoming electrophiles primarily to the meta position relative to the amide linkage, which corresponds to positions 6 and 8 of the quinazolinone ring system. researchgate.netrsc.org

Nitration is a typical electrophilic aromatic substitution reaction. For 4(3H)-quinazolinones, nitration generally occurs at the 6-position. researchgate.net In the case of related 3-aminoquinoxalin-2(1H)-ones, nitration has been observed to occur regioselectively at position 8. rsc.org The precise outcome for this compound would depend on the reaction conditions, but substitution at positions 6 and/or 8 is expected. The directing effect is a result of the resonance stabilization of the sigma complex intermediate formed during the electrophilic attack. nih.govlibretexts.orglibretexts.org

| Reaction | Reagent | Typical Position of Substitution | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 6 | researchgate.net |

| Halogenation | Cl₂/FeCl₃ | Position 6 and/or 8 | researchgate.net |

Nucleophilic Attacks on the Carbonyl Group

The carbonyl group at position 4 is part of a cyclic amide (lactam) system. Due to the delocalization of the nitrogen lone pair into the carbonyl group, this carbon is less electrophilic than a typical ketone carbonyl. Consequently, nucleophilic attack directly at the C-4 carbonyl is not a common reaction pathway and generally requires harsh conditions that can lead to ring-opening. nih.govnih.gov Most synthetic strategies focus on building the quinazolinone ring rather than modifying it through nucleophilic attack on the stable amide carbonyl. nih.gov

Synthesis of Novel Derivatives and Analogues

The reactivity of this compound makes it a valuable intermediate for the synthesis of a wide array of derivatives and analogues. The parent Schiff base is typically synthesized by the condensation of 3-aminoquinazolin-4(3H)-one with benzaldehyde (B42025) or a substituted benzaldehyde, often in a solvent like ethanol (B145695) with a catalytic amount of acid. nih.govresearchgate.net

Starting from this scaffold, several classes of novel compounds can be accessed.

Thiazolidinones: As discussed in section 3.1.1, reaction with thioglycolic acid provides 3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiazolidin-4-one derivatives. These products can be further functionalized, for example, by Knoevenagel condensation at the active methylene (B1212753) group of the thiazolidinone ring. nih.gov

β-Lactams: The Staudinger [2+2] cycloaddition with ketenes offers a direct route to 3-(2-oxoazetidin-1-yl)quinazolin-4(3H)-one derivatives, incorporating the pharmacologically important β-lactam ring. nih.govnih.gov

Formazans: While not a direct reaction of the imine, the related hydrazone precursors can be used to synthesize formazans. The Schiff base can be hydrolyzed back to the 3-aminoquinazolinone, which can then be converted to a hydrazone and subsequently reacted with a diazonium salt to yield highly colored formazan (B1609692) derivatives. nih.gov

| Starting Material | Reagent(s) | Product Class | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Thioglycolic Acid, ZnCl₂ | 4-Thiazolidinones | Cyclocondensation | nih.gov |

| This compound | Chloroacetyl chloride, Et₃N | β-Lactams (Azetidinones) | [2+2] Cycloaddition | nih.govnih.gov |

| 3-Aminoquinazolin-4(3H)-one | Benzaldehyde | Schiff Base (Imine) | Condensation | researchgate.net |

| 3-Aminoquinazolin-4(3H)-one Hydrazone | Diazonium Salts | Formazans | Coupling | nih.gov |

The diverse reactivity of this compound underscores its importance as a synthetic intermediate, enabling access to a rich variety of complex heterocyclic structures with potential applications in various fields of chemical science.

Structural Modification Strategies

The structural architecture of this compound offers multiple sites for chemical modification, including the quinazolinone ring, the exocyclic imine bond, and the appended benzylidene ring. Researchers have employed various strategies to synthesize a multitude of derivatives by targeting these reactive centers.

A primary and extensively utilized strategy involves the condensation of a 3-amino-quinazolin-4(3H)-one precursor with a variety of substituted aromatic aldehydes. This straightforward approach allows for the introduction of a wide range of functionalities onto the benzylidene ring, thereby modulating the steric and electronic properties of the final molecule. For instance, a series of 3-(substituted benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives has been synthesized by reacting 3-amino-2-(4-nitrophenyl)-(3H)-quinazolin-4-one with different aromatic aldehydes. nih.gov Similarly, 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones are prepared through the reaction of 3-amino-2-phenyl-3H-quinazoline-4-one with various carbonyl compounds. researchgate.net

Another key reactive site is the imine (C=N) bond of the benzylideneamino moiety. This bond is susceptible to cycloaddition reactions, leading to the formation of novel heterocyclic systems fused to the quinazolinone core. For example, Schiff bases derived from 3-aminoquinazolin-4-ones can react with chloroacetyl chloride to form 2-azetidinones. This involves the [2+2] cycloaddition of the imine with a ketene generated in situ from chloroacetyl chloride. This strategy has been used to synthesize 6-bromo-3-[3-chloro-4-(substituted-phenyl)-2-oxoazetidin-1-yl]-2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)-one derivatives from their corresponding Schiff base precursors. nih.gov

The quinazolinone ring itself, particularly at the C-2 position, can undergo further reactions. Radical cyclization represents a powerful method for forming new rings at this position. For instance, alkyl, aryl, heteroaryl, and acyl radicals can be cyclized onto the 2-position of a 3-substituted-3H-quinazolin-4-one. researchgate.net This type of reaction proceeds via an aromatic homolytic substitution mechanism, which has the advantage of retaining the aromaticity of the quinazolinone ring. researchgate.net

The versatility of these modification strategies is summarized in the following table, which showcases a variety of synthesized derivatives.

| Precursor | Reagent/Reaction Type | Resulting Derivative Class |

| 3-Amino-2-phenyl-quinazolin-4(3H)-one | Substituted Benzaldehydes | 3-(Substituted benzylideneamino)-2-phenyl-quinazolin-4(3H)-ones researchgate.net |

| 3-Amino-2-(4-nitrophenyl)-quinazolin-4(3H)-one | Substituted Benzaldehydes | 3-(Substituted benzylideneamino)-2-(4-nitrophenyl)-quinazolin-4(3H)-ones nih.gov |

| 3-(Benzylideneamino)-quinazolin-4(3H)-one derivative | Chloroacetyl Chloride | 2-Azetidinone derivatives nih.gov |

| 3-Substituted-3H-quinazolin-4-one | Radical Precursors | C-2 Cyclized Quinazolinones researchgate.net |

Combinatorial Chemistry Approaches

The demand for large and diverse collections of molecules for high-throughput screening has led to the application of combinatorial chemistry principles in the synthesis of quinazolinone derivatives. The this compound scaffold is well-suited for such approaches due to the accessibility of its precursors and the reliability of the imine formation reaction.

A notable example is the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives through a one-pot reaction of 2-aminobenzohydrazides with two equivalents of aldehydes or ketones. nih.gov This reaction, catalyzed by iodine in ionic liquids, allows for the generation of a library of compounds with diverse substitutions on the arylidene moiety. nih.gov By controlling the reaction conditions, such as temperature, it is possible to first isolate the intermediate hydrazone, which can then be reacted with a different set of aldehydes, further expanding the structural diversity of the resulting quinazolinone library. nih.gov

The general strategy for the combinatorial synthesis of these derivatives is outlined below:

| Step | Reactants | Conditions | Product |

| 1 | 2-Aminobenzohydrazide, Aldehyde/Ketone (1 eq.) | Controlled Temperature | Hydrazone Intermediate |

| 2 | Hydrazone Intermediate, Aromatic Aldehyde (1 eq.) | Iodine, Ionic Liquid | 3-Arylideneaminoquinazolin-4(1H)-one Derivative |

This approach highlights the efficiency of combinatorial methods in rapidly generating a multitude of structurally related compounds from a common set of building blocks, which is highly valuable for the discovery of new bioactive molecules.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all protons and carbons in 3-(Benzylideneamino)quinazolin-4(3H)-one.

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. While specific data for the unsubstituted title compound is not widely published, data for the closely related analogue, 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one , offers a strong basis for analysis. nih.gov

The key signals in the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d₆, are expected in several distinct regions: nih.gov

Imine Proton (N=CH): A characteristic singlet appears significantly downfield, typically around δ 9.72 ppm. This deshielding is due to the electronegativity of the nitrogen atom and the anisotropic effect of the C=N double bond. nih.gov

Quinazolinone Ring Protons: The four protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) appear in the aromatic region, generally between δ 7.08 and δ 8.52 ppm. The H-5 proton is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around δ 8.50-8.52 ppm. nih.govrsc.org The remaining protons (H-6, H-7, H-8) exhibit complex splitting patterns (triplets or multiplets) based on their coupling with adjacent protons. nih.gov

Benzylidene Ring Protons: The five protons of the benzylidene group also resonate in the aromatic region, typically between δ 6.67 and δ 7.75 ppm, showing splitting patterns consistent with a monosubstituted benzene ring. nih.gov

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

| N=CH (Imine) | ~9.72 | Singlet (s) |

| Quinazolinone H-5 | ~8.51 | Doublet (d) |

| Quinazolinone H-8 | ~7.98 | Doublet (d) |

| Quinazolinone H-7 | ~7.74 | Multiplet (m) |

| Quinazolinone H-6 | ~7.10 | Multiplet (m) |

| Benzylidene Ar-H | ~6.67-7.75 | Multiplet (m) |

| Note: Data is based on the spectrum of the analogous compound 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one. nih.gov |

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are anticipated for the carbonyl, imine, and aromatic carbons. While specific experimental data is scarce, expected chemical shift ranges can be inferred from general principles and data on similar quinazolinone structures. rsc.orgmdpi.comrsc.org

Carbonyl Carbon (C=O): The C-4 carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 160-164 ppm, which is characteristic for amide carbonyls within a heterocyclic system. mdpi.com

Imine Carbon (N=CH): The imine carbon signal is also found in the downfield region, often between δ 150-160 ppm. rdd.edu.iq

Quinazolinone Carbons: The C-2 carbon would be expected around δ 145-150 ppm. The quaternary carbon C-8a, located at the ring fusion, typically resonates around δ 147 ppm, while C-4a is found further upfield near δ 120 ppm. mdpi.com The remaining aromatic carbons of the quinazolinone ring appear between δ 126-135 ppm. rsc.orgmdpi.com

Benzylidene Ring Carbons: The carbons of the benzylidene phenyl ring are expected in the typical aromatic region of δ 125-135 ppm. organicchemistrydata.org

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C-4 (C=O) | 160 - 164 |

| N=CH (Imine) | 150 - 160 |

| C-2 | 145 - 150 |

| C-8a | ~147 |

| C-5, C-6, C-7, C-8 | 126 - 135 |

| Benzylidene Ring Carbons | 125 - 135 |

| C-4a | ~120 |

| Note: Values are predictive and based on typical ranges for quinazolinone derivatives. rsc.orgmdpi.comrsc.orgorganicchemistrydata.org |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, COSY spectra would show cross-peaks between adjacent protons, confirming the spin systems within the quinazolinone and benzylidene aromatic rings. For example, a cross-peak between the H-5 and H-6 signals would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It is invaluable for definitively assigning carbon signals based on their known proton assignments. For instance, the imine proton signal at ~9.72 ppm would show a cross-peak to the imine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly crucial for connecting different fragments of the molecule. Key expected correlations for the title compound would include:

A cross-peak between the imine proton (N=CH) and the C-4 carbonyl carbon, confirming the connection of the benzylideneamino group to the quinazolinone core at the N-3 position.

Correlations from the H-5 proton to the C-4 carbonyl carbon and the C-4a quaternary carbon.

Correlations from the imine proton to the carbons of the benzylidene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to specific molecular vibrations.

The IR spectrum of this compound and its derivatives is characterized by several strong absorption bands that are diagnostic for its key functional groups. nih.gov

C=O Stretching: A very strong and sharp absorption band corresponding to the C-4 carbonyl (amide) group is a prominent feature, typically observed in the region of 1670-1700 cm⁻¹. In the 2-methyl analogue, this band appears at 1676 cm⁻¹. nih.govderpharmachemica.com

C=N Stretching: The molecule contains two different C=N bonds: one in the quinazoline (B50416) ring (at C-2) and one in the imine linkage. These stretches give rise to strong or medium bands in the 1580-1630 cm⁻¹ region. For the 2-methyl analogue, bands at 1581 cm⁻¹ and 1602 cm⁻¹ are assigned to these modes. nih.gov

Aromatic C=C Stretching: Multiple bands of varying intensity between 1450 cm⁻¹ and 1610 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3020 | Medium |

| C=O Stretch (Amide) | ~1676 | Strong |

| Aromatic C=C Stretch | ~1602 | Medium |

| C=N Stretch (Imine/Quinazoline) | ~1581 | Medium |

| Note: Data is based on the spectrum of the analogous compound 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one. nih.gov |

Raman spectroscopy provides complementary information. The C=O and C=N stretching modes are also active in Raman spectra, and the symmetric vibrations of the aromatic rings often give rise to strong Raman signals.

While this compound lacks classical hydrogen bond donors like -OH or -NH₂, its structure allows for the formation of weaker, non-covalent interactions that can influence its solid-state packing. In the crystal structure of related derivatives, intermolecular C-H···O hydrogen bonds are observed. mdpi.com These interactions typically involve an aromatic C-H group acting as a weak donor and the highly electronegative oxygen of the C-4 carbonyl group acting as an acceptor.

Such interactions often lead to the formation of centrosymmetric dimers or extended chain-like structures in the crystal lattice. mdpi.com The presence of this hydrogen bonding can be subtly reflected in the IR spectrum. The C=O stretching frequency may be shifted to a lower wavenumber (red-shifted) and the band may appear broader compared to its frequency in a non-hydrogen-bonding environment. This is because the hydrogen bond slightly weakens the C=O double bond, requiring less energy to excite its stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The pattern of these fragments is unique to a specific compound and can be used to deduce its structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₅H₁₁N₃O, 249.27 g/mol ). The fragmentation of this molecule would likely proceed through several key pathways, primarily involving the cleavage of the bonds in the quinazolinone and benzylidene moieties.

A plausible fragmentation pattern, based on the known fragmentation of related quinazolinones and Schiff bases, would involve:

Cleavage of the N-N bond: This is often a facile fragmentation pathway in compounds containing a hydrazine-like linkage, which would lead to the formation of a benzylidene radical and a 3-aminoquinazolin-4(3H)-one cation radical, or vice versa.

Fragmentation of the quinazolinone ring: The quinazolinone core can undergo characteristic cleavages, such as the loss of CO (28 Da) or HCN (27 Da).

Fragmentation of the benzylidene group: The benzylidene portion can fragment to produce characteristic ions such as the phenyl cation (C₆H₅⁺, m/z 77) or the tropylium (B1234903) ion (C₇H₇⁺, m/z 91).

The relative abundance of these fragment ions provides a fingerprint for the molecule, allowing for its unambiguous identification.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific combination of atoms.

For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₁N₃O. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. For instance, studies on similar quinazolinone derivatives have successfully used HRMS to confirm their elemental composition. rsc.orgmdpi.com

| Technique | Application | Expected Outcome for this compound |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Observation of the molecular ion peak and characteristic fragment ions. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition. | Confirmation of the molecular formula C₁₅H₁₁N₃O through precise mass measurement. |

X-ray Crystallography

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

While a single-crystal structure for this compound itself is not publicly available, the crystal structure of a closely related analogue, 3-[4-(Dimethylamino)benzylideneamino]-2-methylquinazolin-4(3H)-one, has been reported. researchgate.net This analogue provides valuable insights into the likely solid-state structure of the target compound. The crystallographic data for this analogue is presented in the table below.

| Parameter | Value for 3-[4-(Dimethylamino)benzylideneamino]-2-methylquinazolin-4(3H)-one researchgate.net |

| Molecular Formula | C₁₈H₁₈N₄O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5175 (10) |

| b (Å) | 9.3631 (13) |

| c (Å) | 12.7886 (17) |

| α (°) | 98.198 (2) |

| β (°) | 112.517 (2) |

| γ (°) | Not Reported |

| Volume (ų) | 782.33 (18) |

| Z | 2 |

Based on this data, it is reasonable to expect that this compound would also crystallize in a common space group and exhibit similar packing characteristics. The quinazolinone ring system is expected to be largely planar.

The X-ray crystal structure allows for a detailed analysis of the molecule's conformation, including the measurement of torsion angles between different parts of the molecule. In the case of 3-[4-(Dimethylamino)benzylideneamino]-2-methylquinazolin-4(3H)-one, the quinazolinone ring and the benzylidene group are twisted with respect to each other. researchgate.net The torsion angle N3—N2—C8—C9 was found to be -7.9(2)°, and the O1—C7—N2—N3 torsion angle was 8.3(2)°. researchgate.net A significant twist is observed between the quinazolinone ring and the benzylidene group, with a dihedral angle of 54.0(4)°. researchgate.net

Computational and Theoretical Investigations of 3 Benzylideneamino Quinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For complex organic molecules like 3-(Benzylideneamino)quinazolin-4(3H)-one, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular geometries, vibrational frequencies, and other key physicochemical parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular method for computational studies of quinazolinone derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to optimize the ground-state geometry of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. A common functional used for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31+G*. nih.gov

In studies of similar quinazolinone Schiff bases, DFT calculations have been employed to determine optimized geometries and electronic properties. nih.gov For instance, in a series of related compounds, the ground-state geometries were optimized using the B3LYP/6–31G* level of theory. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of the atoms and the planarity of the different ring systems within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinazolinone Schiff Base Moiety (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C=N (imine) | 1.29 | ||

| N-N | 1.38 | ||

| C-N (ring) | 1.39 | ||

| C-C (aromatic) | 1.40 | ||

| C-N-N | 117.5 | ||

| O=C-N | 120.5 | ||

| C-N=C | 118.0 | ||

| Ring-N-N=C | ~180 (trans) |

Note: This table presents typical values for the quinazolinone Schiff base core, derived from computational studies on analogous structures. The exact values for this compound would require a specific calculation.

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) theory is another ab initio method used in quantum chemistry. While generally less accurate than DFT for many systems because it does not account for electron correlation in the same way, HF calculations are still valuable, particularly as a starting point for more advanced methods. HF has been used in comparative studies of molecular properties. For instance, calculations on similar heterocyclic systems have been performed at the HF/6-31+G** level. researchgate.net Comparing HF and DFT results can provide insights into the effects of electron correlation on the molecular properties of this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can provide a range of descriptors that help in predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. researchgate.net

For quinazolinone Schiff bases, the HOMO is typically distributed over the quinazolinone ring system and the benzylidene moiety, while the LUMO is often localized on the imine group and the adjacent aromatic rings. nih.gov This distribution is crucial for understanding the molecule's role in charge transfer interactions. The HOMO-LUMO gap can be calculated using DFT methods. schrodinger.com

Table 2: Representative FMO Data for a Quinazolinone Schiff Base (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.15 |

Note: This data is illustrative, based on values reported for similar quinazolinone Schiff bases. nih.gov

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen atom of the quinazolinone ring, making it a prime site for electrophilic attack and hydrogen bonding. The nitrogen atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive potential. researchgate.netnih.gov Such maps are instrumental in understanding intermolecular interactions, particularly in biological systems. chemrxiv.orgscispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer and delocalization effects. It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of core electrons, lone pairs, and bonds. southampton.ac.uk A key aspect of NBO analysis is the study of stabilization energies (E(2)) associated with donor-acceptor interactions. These energies quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one |

| 3-[(E)-benzylideneamino]-2-methylquinazolin-4(3H)-one |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While comprehensive MD simulation studies specifically focused on this compound are not extensively detailed in publicly available literature, the principles of this technique allow for a theoretical understanding of what such analyses would entail.

Conformational Analysis and Stability

A key application of MD simulations is the exploration of a molecule's conformational landscape. For this compound, which possesses several rotatable bonds, particularly around the benzylideneamino bridge, MD simulations would be instrumental in identifying the most stable, low-energy conformations.

The simulation would track the molecule's trajectory over time, allowing for the analysis of dihedral angles and potential energy surfaces. This analysis would reveal the energetically preferred spatial arrangements of the quinazolinone and benzylidene rings relative to each other. The stability of these conformers could be quantified by calculating the root-mean-square deviation (RMSD) from an initial structure, with lower, stable RMSD values over the simulation time indicating a structurally rigid conformation.

Table 1: Theoretical Data from a Postulated Conformational Analysis Study This table illustrates the type of data that would be generated from an MD simulation for conformational analysis.

| Parameter | Description | Potential Finding |

| Key Dihedral Angles | Rotation around the N-N and N=C bonds of the amino-imino bridge. | Identification of specific angles corresponding to the most stable conformers. |

| Potential Energy | The total energy of the molecule in different conformations. | A potential energy landscape map showing global and local energy minima. |

| RMSD | Root-Mean-Square Deviation from a reference structure over time. | A low and stable RMSD value would suggest the molecule does not undergo major spontaneous conformational changes. |

| Radius of Gyration | A measure of the molecule's compactness. | Consistent values would indicate a stable overall shape and size. |

Solvent Effects on Molecular Behavior

The biological activity of a compound is invariably influenced by its solvent environment, typically aqueous systems in the body. MD simulations incorporating explicit solvent molecules (like water) are used to predict how these interactions affect the compound's structure and behavior.

For this compound, simulations in a water box would reveal how water molecules arrange around the compound, particularly around polar groups like the carbonyl oxygen and the nitrogen atoms of the quinazoline (B50416) ring. The analysis would focus on the formation of hydrogen bonds between the compound and surrounding water molecules. The stability and dynamics of the compound in different solvents (e.g., water, DMSO) could be compared by calculating solvation free energies, providing insights into its solubility and how its conformation might change upon moving from a non-polar to a polar environment.

Table 2: Predicted Solvent Interaction Parameters from a Theoretical MD Simulation This table shows the kind of data that would be obtained from an MD simulation studying solvent effects.

| Parameter | Description | Potential Finding |

| Radial Distribution Function (RDF) | The probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Peaks in the RDF would indicate strong interactions (e.g., hydrogen bonding) between water and the quinazolinone's carbonyl group. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the solute and solvent. | Quantification of the stability of solute-solvent interactions. |

| Solvation Free Energy | The energy change associated with transferring the molecule from a vacuum to a solvent. | A negative value would indicate favorable solvation and predict solubility. |

Docking Studies and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target, providing critical information on binding affinity and the nature of the binding interactions.

Protein-Ligand Binding Affinity Prediction

Docking studies have been employed to evaluate the potential of this compound as an inhibitor of specific protein targets. One such target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often implicated in cancer. In silico docking of the compound into the ATP-binding site of the EGFR tyrosine kinase domain has been performed to predict its binding affinity. The binding affinity is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger, more favorable interaction.

Table 3: Predicted Binding Affinity for this compound This table presents results from a molecular docking study against the EGFR Tyrosine Kinase domain.

| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) |

| EGFR Tyrosine Kinase | 1M17 | This compound | -7.9 |

Identification of Potential Binding Sites

Beyond predicting binding energy, docking studies are crucial for identifying the specific binding site on the protein and the key amino acid residues that stabilize the ligand's position. For this compound, docking into the active site of the EGFR tyrosine kinase domain (PDB: 1M17) revealed specific molecular interactions.

These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The analysis showed the compound fitting into the ATP-binding pocket, with the quinazolinone core acting as a scaffold. The benzylidene moiety often extends into a more hydrophobic region of the pocket. Identification of these specific interactions is fundamental for understanding the mechanism of inhibition and for guiding future efforts in structure-based drug design.

Table 4: Key Amino Acid Interactions for this compound at the EGFR Active Site This table details the specific interactions between the compound and the amino acid residues of the EGFR tyrosine kinase domain.

| Interacting Residue | Type of Interaction | Bond Distance (Å) |

| Met769 | Hydrogen Bond (with quinazolinone carbonyl oxygen) | 2.1 |

| Leu768 | Hydrophobic Interaction | - |

| Val702 | Hydrophobic Interaction | - |

| Ala719 | Hydrophobic Interaction | - |

| Leu820 | Hydrophobic Interaction | - |

Biological Activity and Mechanistic Insights in Vitro Studies Only

Antimicrobial Activity (In Vitro)

Derivatives of 3-(Benzylideneamino)quinazolin-4(3H)-one have been evaluated for their in vitro antimicrobial properties against a variety of pathogenic bacteria and fungi. nih.govnih.gov Studies indicate that the introduction of different substituents on the benzylidene ring can significantly influence the antimicrobial efficacy of the parent compound. frontiersin.org

Antibacterial Mechanisms

The in vitro antibacterial activity of this compound derivatives has been tested against both Gram-positive and Gram-negative bacteria. frontiersin.orgeco-vector.com Research has shown that these compounds can possess variable inhibitory effects on the growth of bacterial strains. nih.gov For instance, the parent compound 2-phenyl-3-amino quinazoline-4(3H)-one, a precursor to the benzylideneamino series, demonstrated moderate activity against both types of bacteria. frontiersin.org

The specific antibacterial mechanism for some quinazolin-4(3H)-one derivatives has been linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.com In one study, a series of related quinazolin-4(3H)-one hydrazones were investigated for their ability to target this enzyme. mdpi.com Another study focused on derivatives of 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one, which emerged as a highly active antibacterial agent against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 1.95 μg/mL. nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | nih.gov |

Antifungal Mechanisms

The antifungal potential of this compound derivatives has been explored in vitro against several fungal species. nih.gov Generally, these compounds have been reported to possess moderate to poor antifungal activity compared to their antibacterial effects. nih.gov However, specific structural modifications can enhance their efficacy.

For example, 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one was identified as a potent antifungal agent, exhibiting an MIC value of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov Other studies have screened derivatives against fungal phytopathogens, where certain compounds displayed good antifungal activity against Fusarium oxysporum and Verticillium dahliae. researchgate.net The screening of various synthesized quinazolin-4(3H)-one derivatives has consistently included C. albicans as a target organism. mdpi.com

| Compound Derivative | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 | nih.gov |

| Aspergillus niger | 3.90 | ||

| Rhizopus nigricans | 3.90 |

Anticancer Activity (In Vitro)

Quinazoline-based compounds are recognized as an attractive scaffold for the design of anticancer drugs, with many derivatives demonstrating significant antiproliferative and cytotoxic effects in vitro. nih.govresearchgate.net

Cytotoxicity Mechanisms on Cancer Cell Lines

Derivatives of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one have demonstrated cytotoxic activity across a panel of human cancer cell lines. nih.gov In one study, derivatives with specific substitutions on the arylideneamino group were tested against six cancer cell lines, showing pronounced effects in B16F10 (melanoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cells. nih.gov Other research has documented the cytotoxic effects of different quinazolinone derivatives against cell lines including HeLa (cervix carcinoma), HepG2 (liver carcinoma), A2780 (ovarian carcinoma), and various leukemia cells. researchgate.netnih.govnih.govnih.gov The potency of these compounds, often measured by their IC50 values, varies based on the specific chemical structure and the cancer cell line being tested. nih.govresearchgate.net For instance, certain novel quinazolin-4(3H)-one derivatives showed significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7, and HepG-2 cell lines. researchgate.netvnu.edu.vn

| Compound Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| P(3a) (NO₂ substituent) & P(3d) (OH and OCH₃ substituents) | B16F10 (Melanoma) | High Cytotoxicity | nih.gov |

| HCT116 (Colon Carcinoma) | High Cytotoxicity | ||

| MCF-7 (Breast Adenocarcinoma) | High Cytotoxicity | ||

| Compound 13e | SKLU-1 (Lung Cancer) | IC50: 9.48 µg/mL | researchgate.net |

| Compound 13e | MCF-7 (Breast Cancer) | IC50: 20.39 µg/mL | |

| Compound 13e | HepG-2 (Liver Cancer) | IC50: 18.04 µg/mL |

Apoptosis Induction Pathways

A primary mechanism for the anticancer action of this compound derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov In vitro studies have revealed that these compounds can trigger characteristic apoptotic events in cancer cells, such as cell shrinkage, condensation of the nucleus, and fragmentation of DNA. nih.gov

The molecular pathways involved in apoptosis induction have been partially elucidated. Treatment of B16F10 melanoma cells with active derivatives led to a loss of mitochondrial membrane potential and an increased level of cytochrome c in the cytosol. nih.gov This suggests the activation of the intrinsic apoptotic pathway. dovepress.com Further evidence includes the modulation of key regulatory proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the alteration of levels of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP). nih.gov In other related quinazoline (B50416) derivatives, apoptosis has been linked to the inhibition of the JAK2-STAT3 signaling pathway and the induction of the tumor suppressor gene p53. dovepress.com The generation of reactive oxygen species (ROS) has also been identified as a critical upstream event that can trigger apoptosis. dovepress.comnih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives can exert their antiproliferative effects by causing cell cycle arrest, which prevents cancer cells from dividing. nih.govnih.gov Studies have shown that treatment with these compounds can halt the cell cycle at specific phases. For example, derivatives P(3a) and P(3d) were found to induce cell cycle arrest at the G1 phase in B16F10 cells. nih.gov Similarly, other quinazoline-sulfonamide hybrids have been reported to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov

Conversely, some quinazoline derivatives can induce arrest at the G2/M phase. nih.gov The mechanism often involves the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS was shown to reverse the cell cycle arrest induced by the compound. nih.gov The ability to disrupt the normal progression of the cell cycle is a key feature of many anticancer agents, and these in vitro findings highlight a significant mechanism of action for this class of compounds. biorxiv.org

Enzyme Inhibition Studies (In Vitro)

The this compound scaffold and its derivatives have been the subject of numerous in vitro studies to evaluate their potential as enzyme inhibitors. These investigations have revealed inhibitory activity against several key enzyme families, most notably kinases and various metabolic enzymes.

Kinase Inhibition

Derivatives of quinazolin-4(3H)-one are recognized for their potential as kinase inhibitors, a class of enzymes crucial for cellular signaling pathways. mdpi.com In vitro assays have demonstrated that specific analogs exhibit potent inhibitory effects against multiple tyrosine kinases. nih.govnih.gov

One area of significant focus has been the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a role in cell proliferation. mdpi.com Certain quinazolin-4(3H)-one derivatives have been shown to effectively inhibit EGFR. nih.govnih.gov For instance, molecular docking analyses suggest that some derivatives can act as ATP competitive type-I inhibitors against the EGFR kinase. nih.gov

In addition to EGFR, these compounds have been evaluated against other important kinases. A series of quinazolin-4(3H)-one esters and hydrazides demonstrated notable inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.govnih.gov Specifically, compounds designated as 2i and 3i in one study showed strong inhibition of CDK2, with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which are comparable to the known inhibitor imatinib. nih.gov The mechanism of inhibition can vary; for example, compounds 2i and 3i were found to be ATP non-competitive type-II inhibitors against CDK2, while for HER2, 2i acted as a non-competitive type-II inhibitor and 3i as a competitive type-I inhibitor. nih.govnih.gov

Furthermore, other derivatives of quinazolin-4(3H)-one have been developed as inhibitors of Aurora Kinase A, a target in cancer therapy. mdpi.com A derivative, BIQO-19, was shown to suppress the expression of activated Aurora Kinase A in non-small cell lung cancer cells. mdpi.com

Table 1: In Vitro Kinase Inhibition by Quinazolin-4(3H)-one Derivatives

| Compound Series | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one Hydrazide (3i) | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |

| Quinazolin-4(3H)-one Ester (2i) | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| Quinazolin-4(3H)-one Hybrids (Compound 1) | VEGFR2 | - | Sorafenib | - |

| Quinazolin-4(3H)-one Hybrids (Compound 1) | EGFR | - | - | - |

Data sourced from a study on quinazolin-4(3H)-one based tyrosine kinase inhibitors. nih.gov The study on compound 1 reported strong docking scores against VEGFR2 and EGFR but did not provide specific IC50 values in the abstract. nih.gov

Other Enzyme Targets

Beyond kinases, this compound derivatives have been investigated for their inhibitory effects on other enzyme classes.

A series of 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives demonstrated notable inhibitory activity against phospholipase A2 (PLA2) and proteases. nih.govtandfonline.comtandfonline.com The study found that these compounds showed preferential inhibition towards the hG-IIA type of PLA2. nih.govtandfonline.com Specifically, compounds labeled 11, 12, 13, and 14 in the study displayed excellent inhibitory activity against phospholipase A2, which was also accompanied by a protease inhibitory profile. nih.govtandfonline.comtandfonline.com

In another study, imines bearing the quinazolin-4(3H)-one core were synthesized and evaluated against several metabolic enzymes. bezmialem.edu.tr These compounds showed potent inhibition of human Carbonic Anhydrase isoforms I and II (hCA I and hCA II), with Kᵢ values in the nanomolar range (38.55±4.08 to 159.05±10.68 nM for hCA I, and 41.04±6.73 to 177.12±8.06 nM for hCA II). bezmialem.edu.tr The same series was tested against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and α-Glycosidase, showing inhibitory strength. bezmialem.edu.tr For α-glycosidase, some compounds exhibited Kᵢ values in the low nanomolar range, with the most effective having a Kᵢ of 0.34±0.04 µM. bezmialem.edu.tr

Additionally, certain 2-phenyl-3-substituted quinazolin-4(3H)-ones have been evaluated as potential inhibitors of Dihydrofolate reductase (DHFR), an enzyme target for antimicrobial agents. jpionline.org

Table 2: In Vitro Inhibition of Other Enzymes by Quinazolin-4(3H)-one Derivatives

| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) Range (nM) | Reference Compound | Kᵢ of Reference (nM) |

|---|---|---|---|---|

| Quinazolin-4(3H)-one Imines | hCA I | 38.55 - 159.05 | Acetazolamide (AZA) | 125.15 |

| Quinazolin-4(3H)-one Imines | hCA II | 41.04 - 177.12 | Acetazolamide (AZA) | 148.75 |

| Quinazolin-4(3H)-one Imines | α-Glycosidase | 340 - 570 | - | - |

Data sourced from a study on quinazolin-4(3H)-one derivatives as multitarget metabolic enzyme inhibitors. bezmialem.edu.tr Kᵢ values for α-Glycosidase were reported in µM and have been converted to nM for consistency.

Mechanism of Action and Structure-Activity Relationship (SAR) Studies (In Vitro)

Understanding the mechanism of action and the relationship between the chemical structure and biological activity is fundamental for the rational design of more potent and selective derivatives.

Identification of Pharmacophores

The quinazolin-4(3H)-one core is a well-established and stable heterocyclic pharmacophore, recognized for its broad range of biological activities. mdpi.comnih.gov The versatility of this scaffold allows for substitutions at various positions, which significantly influences its biological profile. researchgate.net

Structure-activity relationship (SAR) studies have identified several key structural features:

Substitution at Position 3: The N-3 position of the quinazolinone ring is a critical site for modification. The introduction of a benzylideneamino [-N=CH-Ph] moiety is a common strategy. The nature and position of substituents on the benzylidene ring play a crucial role in modulating activity. nih.gov For instance, in a series of antimicrobial quinazolin-4(3H)-one motifs, the nature and position of attachment of substituents to this aryl nucleus were found to be important for activity. nih.gov

Substitution at Position 2: The substituent at the C-2 position is also essential for activity. The presence of methyl, phenyl, or various substituted amine groups at this position has been shown to be important for antimicrobial properties. nih.gov

Substitution on the Quinazolinone Benzene (B151609) Ring: Halogen atoms, such as iodo or bromo, at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. nih.gov

Combined Pharmacophores: A rational design approach involves combining the quinazolin-4-one moiety with other known pharmacophores to create hybrid molecules with potentially enhanced or dual-target activity. mdpi.com For example, linking the quinazolin-4-one core to a 3-cyanopyridin-2-one moiety was explored to develop dual EGFR/BRAFV600E inhibitors. mdpi.com Similarly, creating hybrids with morpholine (B109124) has been investigated for anti-cancer activity. nih.gov

In essence, the core pharmacophore can be described as the quinazolin-4(3H)-one nucleus, with the benzylideneamino group at position 3 being a key modulator of activity, and further functionalization at position 2 and on the fused benzene ring allowing for the fine-tuning of biological effects. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

To quantitatively understand the link between the chemical structure of quinazolin-4(3H)-one derivatives and their biological activity, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed. These computational models help in predicting the activity of novel compounds and guide the design of more potent agents. nih.govrsc.org

One study focused on developing robust 3D-QSAR models for a series of quinazoline-4(3H)-one analogs as EGFR inhibitors for breast cancer. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), they established models with good internal and external validation statistics (CoMFA: R² = 0.855, Q² = 0.570; CoMSIA: R² = 0.895, Q² = 0.599). nih.gov These models were then used to design five new compounds with predicted enhanced activity. nih.gov

Another 3D-QSAR study was conducted on quinazolinone derivatives containing hydrazone structures to investigate their antitumor activities against human lung and prostate cancer cell lines. rsc.org A predictive CoMFA model was successfully constructed, which helped in discussing the relationship between the compound structures and their biological activities and identified a lead compound for further development. rsc.org These modeling studies confirm that the physicochemical properties and spatial arrangement of substituents on the quinazolin-4(3H)-one scaffold are critical determinants of their inhibitory potency.

Applications in Materials Science and Engineering

Optical and Photophysical Properties

Quinazolinone derivatives are recognized for their favorable photophysical characteristics, including strong luminescence, significant Stokes shifts, and good photostability. nih.govresearchgate.net These properties are often tunable by altering substituents on the quinazolinone ring or the benzylidene moiety, influencing the intramolecular charge transfer (ICT) characteristics and emission wavelengths. nih.govrsc.org

The fluorescence of 3-(Benzylideneamino)quinazolin-4(3H)-one and its derivatives is a key area of research. These compounds often exhibit solvent-dependent fluorescence, a phenomenon known as solvatochromism. nih.gov The core structure's ability to undergo excited-state intramolecular proton transfer (ESIPT) in certain derivatives, like 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ), can lead to large Stokes shifts and dual emission, which is advantageous for avoiding self-absorption in fluorescence applications. researchgate.net Some quinazolinone derivatives are also known to exhibit aggregation-induced emission (AIE), where they become highly fluorescent in an aggregated or solid state, a useful property for solid-state lighting and sensing applications. nih.govmdpi.com The introduction of various donor and acceptor groups allows for the tuning of emission colors across the visible spectrum, from blue to orange-red. rsc.org

Table 1: Photophysical Properties of Selected Quinazolinone Derivatives

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Medium | Reference |

| 4-amino-1H-benzo[g]quinazoline-2-one | 250, 300, 320, 370 | 456 | - | 0.62 | Aqueous (pH 7.1) | nih.gov |

| 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) | - | 497, 511 | - | - | Solid State (Polymorphs) | researchgate.net |

| 2-Aryl-4-amino-quinazoline | - | 414 - 597 | up to 161 | > 0.80 | Cyclohexane | rsc.org |

| 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ) | - | ~500 | - | - | - | nih.gov |

The Schiff base linkage (-N=CH-) and the quinazolinone nitrogen and oxygen atoms provide excellent coordination sites for metal ions, making these compounds effective chemosensors. rsc.org The interaction with an analyte, such as a metal ion or a small molecule, can induce a significant change in the compound's photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response or a colorimetric shift. nih.govresearchgate.net

For instance, quinazolinone-based Schiff bases have been successfully designed for the highly selective and sensitive detection of various metal ions. Derivatives have shown a fluorometric "turn-on" response for Zn²⁺ with a detection limit as low as 1.7 nM. nih.gov Other variations have been developed for the selective detection of Fe³⁺, with detection limits in the microgram per milliliter range. tandfonline.com The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Beyond metal ions, these platforms are being adapted for biosensing. A notable example is a "turn-on" fluorescent probe for carbon monoxide (CO), where the reduction of a nitro group on the quinazolinone derivative by CO results in a highly fluorescent amino-substituted product. nih.govmdpi.com This demonstrates the potential for designing probes for gaseous signaling molecules and other biologically relevant analytes. nih.gov The ability to use these sensors in aqueous media and even on solid supports like test paper enhances their practical applicability. nih.govnih.gov

Table 2: Performance of Quinazolinone-Based Chemosensors

| Sensor (Derivative) | Analyte | Response Type | Detection Limit | Medium | Reference |

| (E)-2-benzamido-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide | Zn²⁺ | Fluorescent "Turn-on" | 1.7 nM | Methanol–Tris–HCl buffer | nih.gov |

| (E)-2-benzamido-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide | Ni²⁺ | Colorimetric | 7.9 nM | Methanol–Tris–HCl buffer | nih.gov |

| 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Fe³⁺ | Fluorescence Quenching | 0.0366 µg/mL | Aqueous | tandfonline.com |

| 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | CO | Fluorescent "Turn-on" | 0.73 µM (20 ppb) | Solution & Test Paper | mdpi.com |

| Simple Schiff base (BDNOL) | Al³⁺ | Fluorescent "Turn-on" | 8.30 x 10⁻⁸ M | - | rsc.org |

| Simple Schiff base (BDNOL) | Zn²⁺ | Fluorescent "Turn-on" | 1.24 x 10⁻⁷ M | - | rsc.org |

Organic Electronic Materials

The rigid, planar structure and electron-accepting nature of the quinazoline (B50416)/quinazolinone core make it a valuable building block for organic electronic materials. researchgate.neturfu.ru Its derivatives have been explored for use in both organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the field of OLEDs, quinazoline derivatives have been utilized as host materials and emitters. researchgate.net By combining the electron-accepting quinazoline unit with electron-donating moieties (a donor-acceptor or D-A structure), researchers have developed new emitters with high efficiency. researchgate.netresearchgate.net These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to near 100% internal quantum efficiency. researchgate.neturfu.ru

For example, TADF emitters designed with a quinazoline acceptor have achieved excellent external quantum efficiencies (EQEs) exceeding 20% in OLED devices. researchgate.netepa.gov Quinazoline-based materials have also been employed as host materials for red phosphorescent dopants, leading to devices with high brightness and EQE values up to 22.9%. researchgate.net The ability to create deep-blue emitters using quinazoline acceptors further highlights their versatility in achieving full-color displays. researchgate.net

While research into this compound itself for OPVs is less documented, the broader class of quinoline (B57606) and quinazoline derivatives shows promise for photovoltaic applications. nih.govresearchgate.net In the typical bulk heterojunction architecture of an OPV, these compounds can potentially serve as either the electron donor or electron acceptor material in the active layer. researchgate.net Their good solubility, chemical stability, and tunable electronic properties make them attractive candidates for creating new, efficient light-harvesting materials. nih.gov The donor-acceptor nature of many quinazoline derivatives is a key feature for designing materials for the active layer of organic solar cells. researchgate.net

Polymer and Composite Material Development

The incorporation of the this compound structure into polymers can impart desirable properties to the resulting materials. The quinazolinone moiety can be integrated into the main chain of a polymer or attached as a pendant group. Such modifications can enhance the thermal stability, optical properties, and chemical resistance of the base polymer.

While specific studies on polymers derived directly from this compound are not prevalent, the general synthesis of quinazolinone-containing polymers is an active area of research. These polymers are being investigated for applications requiring high-performance materials with specific optical or electronic functions. Furthermore, quinazolinone derivatives can be used as additives or fillers in composite materials to modify their properties, for instance, to create fluorescent or UV-protective composites.

Incorporation into Polymer Backbones

The integration of robust heterocyclic moieties like quinazolinone into polymer chains can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. The aromatic nature and rigid structure of the quinazolinone ring are desirable features for creating high-performance polymers. While direct polymerization of this compound has not been extensively reported, its chemical structure offers several hypothetical pathways for its use as a monomer.